An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Chloro-3-iodoquinoline
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Chloro-3-iodoquinoline
Abstract: 4-Chloro-3-iodoquinoline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a quinoline core functionalized with two different halogens at the C3 and C4 positions, presents a unique platform for sequential and site-selective modifications. This differential reactivity makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, and an exploration of its reactivity in key palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this powerful synthetic intermediate.
Core Physicochemical Properties and Identification
4-Chloro-3-iodoquinoline is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1][2] Proper handling and storage are crucial for maintaining its integrity; it should be kept in a dark place under an inert atmosphere at room temperature.[2]
The molecule's structure is characterized by a quinoline ring system, where the C4 position is substituted with a chlorine atom and the adjacent C3 position bears an iodine atom. This arrangement is key to its synthetic utility. The predicted octanol-water partition coefficient (XlogP) of 3.5 suggests that the compound is hydrophobic and has low solubility in water, favoring dissolution in common organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dichloromethane (DCM).[3]
| Property | Value | Source(s) |
| CAS Number | 590371-90-7 | [1][2][4] |
| Molecular Formula | C₉H₅ClIN | [1][2][4] |
| Molecular Weight | 289.50 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [2] |
| Predicted XlogP | 3.5 | [3] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [2] |
Spectral Characteristics (Predicted)
Direct experimental spectra for 4-chloro-3-iodoquinoline are not broadly published. However, its structure allows for the prediction of key signals in ¹H and ¹³C NMR spectroscopy, which are essential for reaction monitoring and characterization.
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¹H NMR: The spectrum would display signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at C2, being adjacent to the nitrogen and between two halogen-bearing carbons, would likely appear as the most downfield singlet. The four protons on the benzo-fused ring would present as a more complex series of doublets and triplets, characteristic of a disubstituted benzene ring.
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¹³C NMR: The spectrum would show nine distinct signals for the carbon atoms. The carbons directly attached to the electronegative halogens (C3-I and C4-Cl) and the nitrogen atom would have characteristic chemical shifts that are critical for structural confirmation.
Synthesis and Purification
The most direct and widely cited method for preparing 4-chloro-3-iodoquinoline is through the chlorination of its precursor, 4-hydroxy-3-iodoquinoline (also known as 3-iodo-quinolin-4-ol).[2] This transformation is a standard and robust procedure in quinoline chemistry.[6][7]
Rationale for Experimental Design
The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is effectively achieved using a strong chlorinating agent that also acts as a dehydrating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose. The reaction proceeds by activating the hydroxyl group, making it a good leaving group, which is subsequently displaced by a chloride ion from the POCl₃. Heating the reaction mixture to 100°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[2] The workup procedure involving ice water is designed to quench the excess reactive POCl₃ and precipitate the solid organic product, which has low aqueous solubility.
Experimental Protocol: Synthesis of 4-Chloro-3-iodoquinoline
Reactants:
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4-Hydroxy-3-iodoquinoline (1.0 eq)
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Phosphorus oxychloride (POCl₃) (used as solvent, ~25 mL per 1 g of starting material)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3-iodoquinoline (e.g., 1000 mg, 3.69 mmol).[2]
-
Carefully add phosphorus oxychloride (25 mL) to the flask in a fume hood.[2]
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Heat the reaction mixture to 100°C and stir for 2 hours.[2]
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Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.
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After completion, allow the mixture to cool to room temperature.
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Slowly and carefully quench the reaction by pouring the mixture over ice water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
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A solid precipitate will form. Collect the solid product by vacuum filtration.
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Wash the solid with cold water and dry it under vacuum to yield 4-chloro-3-iodoquinoline as a white solid (typical yield: 85-90%).[2]
Synthesis Workflow Diagram
Sources
- 1. 4-Chloro-3-iodo-quinoline 590371-90-7 [sigmaaldrich.com]
- 2. 4-CHLORO-3-IODOQUINOLINE | 590371-90-7 [m.chemicalbook.com]
- 3. PubChemLite - 4-chloro-3-iodoquinoline (C9H5ClIN) [pubchemlite.lcsb.uni.lu]
- 4. 4-Chloro-3-iodoquinoline - CAS:590371-90-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
